molecular formula C14H18N2O4S B11444923 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-pentylacetamide

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-pentylacetamide

Cat. No.: B11444923
M. Wt: 310.37 g/mol
InChI Key: NTUYYRSGVHLECU-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-pentylacetamide is an organic compound that contains a benzene ring fused to a thiazole ring, which includes a five-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-pentylacetamide typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction results in the formation of 1,3,4-thiadiazole derivatives, which are then further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of advanced equipment and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-pentylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-pentylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-pentylacetamide involves its interaction with specific molecular targets and pathways. The compound can induce apoptosis by increasing the expression of caspases, which are enzymes involved in programmed cell death. It can also affect gene expression related to drug metabolism, leading to changes in the activity of enzymes such as CYP1A1 and CYP3A4 .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzisothiazole derivatives and thiadiazole derivatives, such as:

Uniqueness

What sets 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-pentylacetamide apart is its unique combination of a benzisothiazole ring with a pentylacetamide group. This structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H18N2O4S

Molecular Weight

310.37 g/mol

IUPAC Name

N-pentyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C14H18N2O4S/c1-2-3-6-9-15-13(17)10-16-14(18)11-7-4-5-8-12(11)21(16,19)20/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,15,17)

InChI Key

NTUYYRSGVHLECU-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O

Origin of Product

United States

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